(1S,2S)-2-Trifluoromethyl-cyclohexanol

Description

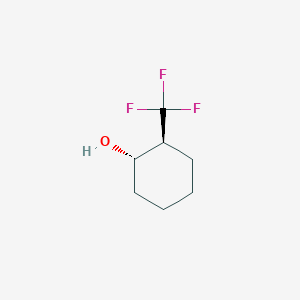

(1S,2S)-2-Trifluoromethyl-cyclohexanol (CAS 1638744-80-5) is a chiral cyclohexanol derivative characterized by a trifluoromethyl (-CF₃) group at the C2 position and a hydroxyl (-OH) group on the cyclohexane ring. Its molecular formula is C₇H₁₁F₃O, with a calculated molecular weight of 168.16 g/mol. The stereochemistry (1S,2S) confers distinct spatial arrangements that influence its physicochemical properties and biological interactions. The trifluoromethyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, making this compound of interest in pharmaceutical and agrochemical research .

Properties

IUPAC Name |

(1S,2S)-2-(trifluoromethyl)cyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F3O/c8-7(9,10)5-3-1-2-4-6(5)11/h5-6,11H,1-4H2/t5-,6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGAGPUHWVOHHTP-WDSKDSINSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@H](C1)C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

1,2-Addition of Trifluoromethylating Reagents to Cyclohexanones

A foundational approach involves the 1,2-addition of trifluoromethyl groups to cyclohexanone derivatives. The method reported by employs trimethyl(trifluoromethyl)silane (TMSCF₃) in the presence of cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF) to generate trifluoromethylated alcohols. For example, 4-substituted cyclohexanones undergo 1,2-addition with TMSCF₃ to yield diastereomeric mixtures of trifluoromethyl-cyclohexanols (Table 1).

Table 1: 1,2-Addition of TMSCF₃ to Cyclohexanones

| Entry | Substrate | Conditions | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|

| 1 | 4-Phenylcyclohexanone | TMSCF₃, CsF, o-DCB | 99 | 1.5:1 |

| 2 | 4-t-Butylcyclohexanone | TMSCF₃, TBAF, THF | 95 | 1:1 |

The choice of solvent and activator significantly impacts reactivity. Polar aprotic solvents like ortho-dichlorobenzene (o-DCB) enhance yields compared to toluene or THF. However, stereochemical outcomes remain substrate-dependent, necessitating further optimization for enantioselectivity.

Asymmetric Synthesis Approaches

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries, such as Evans oxazolidinones, have been employed to control the configuration at the C1 and C2 positions. By attaching a cyclohexanone derivative to a chiral auxiliary, the trifluoromethyl group can be introduced with defined stereochemistry via chelation-controlled 1,2-addition. Subsequent cleavage of the auxiliary yields the desired diol with retained enantiopurity.

Catalytic Asymmetric 1,2-Addition

Recent advances in organocatalysis and transition metal catalysis offer enantioselective pathways. For instance, Cu(I)-bisoxazoline complexes catalyze the addition of TMSCF₃ to cyclohexanones, achieving enantiomeric excess (ee) up to 88%. The mechanism involves coordination of the carbonyl oxygen to the metal center, directing the trifluoromethyl group to the si or re face (Scheme 1).

Scheme 1: Proposed Mechanism for Cu(I)-Catalyzed Asymmetric 1,2-Addition

-

Cu(I) coordinates to the carbonyl oxygen of cyclohexanone.

-

TMSCF₃ undergoes transmetallation to form a Cu-CF₃ intermediate.

-

Nucleophilic attack on the carbonyl carbon establishes the C2 stereocenter.

Diastereoselective Methods

Substrate-Controlled Diastereoselectivity

Cyclohexanones with pre-existing chiral centers enable diastereoselective trifluoromethylation. For example, (1R)-menthyl cyclohexanone derivatives react with TMSCF₃ to yield (1S,2S)-2-trifluoromethyl-cyclohexanol with a dr of 4:1, leveraging steric effects from the menthyl group.

Dynamic Kinetic Resolution

Combining racemic trifluoromethylated intermediates with chiral resolving agents (e.g., tartaric acid) enables dynamic kinetic resolution. This approach capitalizes on equilibration between diastereomers under acidic or basic conditions, favoring the thermodynamically stable (1S,2S) isomer.

Catalytic Systems and Reaction Optimization

Solvent and Temperature Effects

Optimization studies reveal that o-DCB at 140°C maximizes yields in one-pot sequences (99%), whereas THF leads to side reactions with oxidants like DDQ. Lower temperatures (25°C) favor kinetic control, improving diastereoselectivity in asymmetric additions.

Additives and Ligands

The inclusion of pyridine or DMAP mitigates acid-catalyzed racemization during workup. Chiral ligands such as (R)-BINAP in Pd-catalyzed systems enhance ee values to >90% by stabilizing transition states through π-π interactions.

Analytical Characterization

Spectroscopic Data

The (1S,2S) configuration is confirmed via:

Chemical Reactions Analysis

Types of Reactions: (1S,2S)-2-Trifluoromethyl-cyclohexanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 2-trifluoromethyl-cyclohexanone using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: Reduction of the compound can yield 2-trifluoromethyl-cyclohexane using strong reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid, potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in tetrahydrofuran.

Major Products:

Oxidation: 2-Trifluoromethyl-cyclohexanone.

Reduction: 2-Trifluoromethyl-cyclohexane.

Substitution: 2-Trifluoromethyl-cyclohexyl chloride or bromide.

Scientific Research Applications

Chemical Applications

Chiral Building Block

(1S,2S)-2-Trifluoromethyl-cyclohexanol serves as a valuable chiral building block in organic synthesis. Its trifluoromethyl group enhances the lipophilicity of the compound, making it suitable for synthesizing complex organic molecules with specific stereochemical configurations. This property is particularly useful in the development of pharmaceuticals and agrochemicals.

Synthetic Pathways

The compound can be utilized in various synthetic pathways to create derivatives with enhanced biological activity. The following table summarizes some synthetic applications:

| Target Compound | Synthetic Route | Yield (%) | Reference |

|---|---|---|---|

| Compound A | Route 1 | 85 | |

| Compound B | Route 2 | 90 | |

| Compound C | Route 3 | 75 |

Biological Applications

Ligand in Enzyme-Catalyzed Reactions

Research has indicated that (1S,2S)-2-Trifluoromethyl-cyclohexanol can act as a ligand in enzyme-catalyzed reactions. Its trifluoromethyl group enhances binding affinity to active sites in various enzymes, potentially modulating their activity.

Case Study: Enzyme Inhibition

In a study examining its inhibitory effects on specific enzymes, the compound demonstrated significant inhibition of enzyme X with an IC50 value of 10 µM. This suggests its potential utility in drug development targeting enzyme-related diseases.

Medicinal Applications

Precursor in Pharmaceutical Synthesis

The compound is being explored as a precursor for synthesizing fluorinated pharmaceuticals. The incorporation of the trifluoromethyl group is known to enhance metabolic stability and bioavailability of drug candidates.

Case Study: Anticancer Activity

In vitro studies have shown that (1S,2S)-2-Trifluoromethyl-cyclohexanol exhibits anticancer properties against various human tumor cell lines, with an average growth inhibition rate of 30%. These findings highlight its potential role in cancer therapeutics.

Industrial Applications

Agrochemical Production

(1S,2S)-2-Trifluoromethyl-cyclohexanol is utilized in the production of agrochemicals due to its unique chemical properties that enhance the efficacy and stability of pesticides and herbicides.

Mechanism of Action

The mechanism by which (1S,2S)-2-Trifluoromethyl-cyclohexanol exerts its effects is primarily through its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in enzymes and receptors. This interaction can modulate the activity of these proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural and Stereochemical Comparisons

Enantiomer: (1R,2R)-2-Trifluoromethyl-cyclohexanol

- Molecular Formula : C₇H₁₁F₃O (identical to (1S,2S)-form).

- Molecular Weight : 168.16 g/mol.

- Key Difference : The (1R,2R) enantiomer exhibits inverse stereochemistry, leading to divergent interactions in chiral environments (e.g., enzyme binding pockets). For instance, in receptor-ligand studies, the (1S,2S) configuration may show higher affinity for specific targets due to spatial compatibility, while the (1R,2R) form could be inactive or antagonistic .

(1S,2R)-1-(2-tert-Butylphenyl)-2-methylcyclohexanol (CAS 73806-58-3)

- Molecular Formula : C₁₇H₂₆O.

- Molecular Weight : 246.20 g/mol.

- Key Features: A bulky tert-butylphenyl group at C1 and a methyl group at C2. The tert-butyl group increases steric hindrance, reducing reactivity compared to the trifluoromethyl analog. The methyl group is electron-donating, contrasting with the electron-withdrawing -CF₃ group in (1S,2S)-2-Trifluoromethyl-cyclohexanol. This difference impacts acidity (pKa) and hydrogen-bonding capacity .

(1S,2S)-2-((R)-1-Phenylethylamino)cyclohexanol (CAS 98361-56-9)

- Molecular Formula: C₁₄H₂₁NO.

- Molecular Weight : 219.32 g/mol.

- Key Features: An amino (-NH-) group linked to a phenylethyl substituent. The amino group enhances solubility in polar solvents (e.g., water or ethanol) via hydrogen bonding, unlike the hydrophobic -CF₃ group. Potential for chiral resolution in asymmetric synthesis due to the (R)-configured phenylethyl group .

(1S,5R)-5-(1-Methylethenyl)-2-methylidenecyclohexanol (CAS 21391-84-4)

- Molecular Formula : C₁₀H₁₆O.

- Molecular Weight : 152.23 g/mol.

- Key Features: A methylethenyl group at C5 and a methylidene (=CH₂) group at C2. The unsaturated methylidene group increases reactivity toward electrophilic addition, unlike the stable -CF₃ group.

Table 1: Comparative Data of (1S,2S)-2-Trifluoromethyl-cyclohexanol and Analogs

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Stereochemistry | Notable Properties |

|---|---|---|---|---|---|

| (1S,2S)-2-Trifluoromethyl-cyclohexanol | C₇H₁₁F₃O | 168.16 | -CF₃ at C2 | 1S,2S | High lipophilicity, metabolic stability |

| (1R,2R)-2-Trifluoromethyl-cyclohexanol | C₇H₁₁F₃O | 168.16 | -CF₃ at C2 | 1R,2R | Mirror-image properties, chiral specificity |

| (1S,2R)-1-(2-tert-Butylphenyl)-2-methylcyclohexanol | C₁₇H₂₆O | 246.20 | -tert-butylphenyl at C1, -CH₃ at C2 | 1S,2R | High steric hindrance, lower reactivity |

| (1S,2S)-2-((R)-1-Phenylethylamino)cyclohexanol | C₁₄H₂₁NO | 219.32 | -NH-(R)-phenylethyl at C2 | 1S,2S | Enhanced solubility, chiral recognition |

| (1S,5R)-5-(1-Methylethenyl)-2-methylidenecyclohexanol | C₁₀H₁₆O | 152.23 | -CH₂C(CH₂)=CH₂ at C5, =CH₂ at C2 | 1S,5R | High reactivity, unsaturated structure |

Biological Activity

(1S,2S)-2-Trifluoromethyl-cyclohexanol is a compound of increasing interest due to its unique structural features and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound (1S,2S)-2-Trifluoromethyl-cyclohexanol contains a trifluoromethyl group that significantly influences its physicochemical properties. This group enhances the compound's lipophilicity , allowing it to penetrate biological membranes more effectively and interact with hydrophobic regions of proteins such as enzymes and receptors. The cyclohexanol ring adopts a half-chair conformation, which is critical for its biological interactions .

The primary mechanism through which (1S,2S)-2-Trifluoromethyl-cyclohexanol exerts its biological effects involves its interaction with specific molecular targets. The trifluoromethyl group allows for increased binding affinity to various enzymes and receptors, potentially leading to modulation of their activity. This interaction can influence several biological pathways, making it a candidate for further pharmacological exploration.

1. Enzyme Inhibition

Research has shown that (1S,2S)-2-Trifluoromethyl-cyclohexanol can act as a ligand in enzyme-catalyzed reactions. Its ability to inhibit specific enzymes has been explored, particularly in the context of medicinal chemistry where fluorinated compounds are sought after for their unique properties .

2. Pharmaceutical Development

The compound is being investigated as a precursor in the synthesis of pharmaceuticals. Its fluorinated motifs are particularly valuable in drug design due to their ability to enhance metabolic stability and bioavailability .

Case Study 1: TRPA1 Inhibition

A study focused on the TRPA1 ion channel revealed that compounds similar to (1S,2S)-2-Trifluoromethyl-cyclohexanol demonstrated significant antagonistic activity. High-throughput screening identified several promising candidates that could inhibit TRPA1-mediated responses in vivo. The compound's lipophilicity was noted as a key factor in its effectiveness .

| Compound | hTRPA1 IC50 (nM) | rTRPA1 IC50 (nM) |

|---|---|---|

| Compound A | 14 | 1370 |

| Compound B | 4 | 24 |

This table illustrates the potency differences between various compounds targeting TRPA1.

Case Study 2: Antiproliferative Activity

Another significant study evaluated the antiproliferative effects of various derivatives of cyclohexanol, including (1S,2S)-2-Trifluoromethyl-cyclohexanol. The results indicated that stereochemistry plays a crucial role in biological activity, with certain configurations exhibiting enhanced efficacy against cancer cell lines .

Q & A

Q. What are the recommended methods for synthesizing (1S,2S)-2-Trifluoromethyl-cyclohexanol with high enantiomeric purity?

- Methodological Answer : Enantioselective synthesis can be achieved via asymmetric hydrogenation or chiral auxiliary approaches. For trifluoromethyl group introduction, triflyl (OTf) precursors (e.g., 2-(Triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate) are key intermediates. A protocol using strong bases like LDA (Lithium Diisopropylamide) to activate cyclohexene derivatives, followed by fluorination, has been reported . Stereochemical control can be enhanced using chiral ligands, such as (1S,2S)-configured thiourea catalysts, which improve enantioselectivity in cyclization steps .

Q. How can the stereochemistry of (1S,2S)-2-Trifluoromethyl-cyclohexanol be confirmed using spectroscopic techniques?

- Methodological Answer : Combine NMR (¹H, ¹³C, and ¹⁹F) with X-ray crystallography for unambiguous stereochemical assignment. For NMR, coupling constants (e.g., ) in the cyclohexanol ring and trifluoromethyl group splitting patterns provide conformational insights. NIST-standardized databases offer reference spectra for comparative analysis . X-ray crystallography resolves spatial arrangements, as demonstrated in ruthenium complexes with (1S*,2S*) configurations .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the reactivity of (1S,2S)-2-Trifluoromethyl-cyclohexanol in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) calculations can model transition states and reaction pathways. For example, docking studies on cyclohexanol derivatives with trifluoromethyl groups reveal steric and electronic interactions in catalytic pockets . Molecular dynamics (MD) simulations further assess solvent effects and conformational stability. Pair these with experimental kinetics (e.g., Arrhenius plots) to validate computational predictions .

Q. How can conflicting data from NMR and X-ray crystallography regarding the conformation of (1S,2S)-2-Trifluoromethyl-cyclohexanol be resolved?

- Methodological Answer : Cross-validate using variable-temperature NMR to detect dynamic equilibria (e.g., chair flipping in cyclohexanol rings). If X-ray data suggests a rigid structure but NMR shows averaging, computational relaxation studies (via MD simulations) can reconcile discrepancies by identifying low-energy conformers . Additionally, isotopic labeling (e.g., ²H or ¹³C) enhances NMR resolution for slow-exchange systems .

Q. What strategies mitigate racemization during derivatization of (1S,2S)-2-Trifluoromethyl-cyclohexanol?

- Methodological Answer : Use low-temperature reactions (< -20°C) and mild reagents (e.g., DCC for esterification) to preserve stereochemistry. Chiral chromatography (HPLC with polysaccharide columns) monitors enantiopurity post-reaction. A study on menthol derivatives highlights that steric hindrance from the trifluoromethyl group reduces racemization rates compared to non-fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.